molecular formula C13H10BClFNO3 B1443026 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid CAS No. 1451393-31-9

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid

Cat. No. B1443026
CAS RN: 1451393-31-9
M. Wt: 293.49 g/mol
InChI Key: WVKIBWQZYSPCSY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is a chemical compound with the CAS Number: 1451393-31-9 . It has a molecular weight of 293.49 . The IUPAC name for this compound is 3-[(2-chloroanilino)carbonyl]-4-fluorophenylboronic acid . This compound is used in scientific research and its unique properties make it valuable for various applications, including drug development, catalysis, and material synthesis.


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is 1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H, (H,17,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This unique property is exploited in the design of sensors, particularly for the detection of sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensitive and selective detection systems.

Biological Labelling and Protein Modification

The interaction of boronic acids with diols is also useful in biological labelling and protein modification . By targeting specific glycoproteins on the cell surface, researchers can use this compound for cell labelling, which is crucial for tracking and analyzing cellular processes.

Therapeutic Development

Boronic acid derivatives are being explored for their therapeutic potential, particularly in the treatment of cancer and other diseases where abnormal glycosylation patterns are present . The ability to bind to specific sugars can be harnessed to deliver drugs to targeted cells or to modulate biological pathways.

Chemical Synthesis

In synthetic chemistry, boronic acids are valuable intermediates. They are used in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds . This particular compound’s boronic acid moiety can be used to introduce a phenylboronic group into a wide range of chemical structures.

Material Science

The boronic acid group is also significant in material science. It can be used to modify the surface properties of materials or to create novel polymers with specific functionalities . For instance, the compound could be used to generate materials that respond to changes in glucose levels, which could have applications in diabetes management.

Analytical Methods

Due to its selective binding to diols, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can be used in chromatography and other analytical methods to separate or detect compounds that contain diol groups . This is particularly useful in the analysis of complex biological samples where specific molecules need to be isolated.

Electrophoresis

Boronic acids can be employed in the electrophoretic separation of glycated molecules . This compound could be used to modify electrophoresis gels to improve the resolution and selectivity of the technique for analyzing glycosylated proteins or other biomolecules.

Controlled Release Systems

The reversible binding of boronic acids to sugars can be utilized in the development of controlled release systems . For example, insulin delivery systems that respond to blood sugar levels could be designed using this compound, providing a smart mechanism for regulating hormone release in response to the body’s needs.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIBWQZYSPCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156306
Record name Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid

CAS RN

1451393-31-9
Record name Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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